molecular formula C9H16O2 B8448509 Ethyl 2,4-dimethyl-3-pentenoate

Ethyl 2,4-dimethyl-3-pentenoate

Cat. No.: B8448509
M. Wt: 156.22 g/mol
InChI Key: GNBIQCPIQWOVLY-UHFFFAOYSA-N
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Description

Ethyl 2,4-dimethyl-3-pentenoate is an unsaturated ester characterized by a pentenoic acid backbone substituted with methyl groups at positions 2 and 4, esterified with an ethyl group. Its molecular formula is C₉H₁₄O₂, with a molecular weight of 158.20 g/mol. The compound features a conjugated double bond at the 3-position, which influences its reactivity and physical properties.

Properties

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

ethyl 2,4-dimethylpent-3-enoate

InChI

InChI=1S/C9H16O2/c1-5-11-9(10)8(4)6-7(2)3/h6,8H,5H2,1-4H3

InChI Key

GNBIQCPIQWOVLY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)C=C(C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substitution Effects

Ethyl 2,4-dimethyl-3-pentenoate belongs to a class of α,β-unsaturated esters. Below is a comparative analysis with analogs differing in substituent positions, ester groups, or saturation:

Table 1: Comparative Properties of this compound and Analogs
Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Features
This compound C₉H₁₄O₂ 158.20 ~180–190 Conjugated double bond, dual methyl substitution; moderate polarity
Ethyl 3-methyl-2-pentenoate C₈H₁₂O₂ 140.18 ~160–170 Single methyl group; altered double bond position affects resonance stability
Ethyl 2,4-dimethylpentanoate C₉H₁₆O₂ 160.22 ~190–200 Saturated backbone; higher boiling point due to lack of double bond
Mthis compound C₈H₁₂O₂ 140.18 ~150–160 Smaller ester group reduces molecular weight and boiling point
Key Findings:

Substituent Effects : Methyl groups at positions 2 and 4 introduce steric hindrance, which may reduce nucleophilic attack at the ester carbonyl compared to less-substituted analogs.

Ester Group Variation: Replacing the ethyl group with a methyl group (e.g., Mthis compound) lowers molecular weight and boiling point, altering volatility for specific industrial applications.

Functional Group Comparisons

Esters vs. Ketones:

Compared to diketones like 2,3-pentanedione (C₅H₈O₂, MW 100.12), this compound exhibits:

  • Lower Polarity : Reduced solubility in polar solvents due to the ester group’s hydrophobic alkyl chain.
  • Reactivity Differences: Esters are less prone to enolate formation than diketones but more susceptible to hydrolysis under acidic/basic conditions .

Research Implications and Data Limitations

While structural analogs provide insights, specific data for this compound (e.g., exact boiling point, toxicity) require consultation with specialized databases like ChemIDplus or ECHA . For example, methyl-substituted alkanes in highlight how branching affects physical properties, but extrapolation to esters necessitates caution.

Preparation Methods

Two-Step Alkylation and Elimination

In this method, diethyl methylmalonate undergoes sequential deprotonation and alkylation. Using n-BuLi and diisopropylamine in tetrahydrofuran (THF) at 20°C, the enolate is generated and quenched with a methylating agent (e.g., methyl iodide) to introduce the γ-methyl group. Subsequent hydrolysis with aqueous LiI in dimethyl sulfoxide (DMSO) at 180°C for 24 hours eliminates the carboxylate group, yielding the unsaturated ester. While this method achieves a 72% yield in the elimination step, regioselectivity challenges arise when introducing multiple methyl groups.

Adaptation for 2,4-Dimethyl Substitution

To synthesize ethyl 2,4-dimethyl-3-pentenoate, a modified protocol would require dual alkylation at both α- and γ-positions. For example:

  • First alkylation : Deprotonation of diethyl methylmalonate with LDA at -78°C, followed by methyl iodide addition.

  • Second alkylation : A second equivalent of methyl iodide under controlled conditions to avoid over-alkylation.

  • Thermal elimination : LiI-mediated decarboxylation at 180°C to form the conjugated diene.

This approach, while theoretically viable, may require rigorous temperature control to prevent side reactions such as polymerization.

Iodoalkene Intermediate Strategy

The stereoselective synthesis of (Z)-3-iodo-2-alkenoates provides a pathway to unsaturated esters via alkyne functionalization. Ethyl 2-butynoate, when treated with sodium iodide (1.6 equiv.) in glacial acetic acid at 115°C for 90 minutes, undergoes hydroiodination to yield ethyl (Z)-3-iodo-2-butenoate in >95% yield.

Application to 2,4-Dimethyl Substitution

For this compound, the protocol could be adapted as follows:

  • Alkyne substrate preparation : Ethyl 2,4-dimethyl-3-pentynoate synthesized via Sonogashira coupling or nucleophilic substitution.

  • Hydroiodination : Treatment with NaI/HOAc at 115°C to install the iodine atom selectively at the β-position.

  • Iodine elimination : Reductive dehalogenation using zinc dust or palladium catalysis to form the double bond.

This method offers excellent stereocontrol, favoring the (Z)-isomer due to the syn addition of iodine during hydroiodination.

Alkylation of Acetoacetate Derivatives

Acetoacetamide derivatives serve as versatile intermediates for introducing substituents at the β-position. For instance, methyl 3-amino-4,4-dimethyl-2-pentenoate is synthesized via condensation of acetoacetamide with amines, achieving 71% yield under mild conditions.

Esterification and Methylation

  • β-Ketoamide formation : Reacting ethyl acetoacetate with methylamine in THF at 60°C forms the corresponding β-ketoamide.

  • Methylation : Treatment with methyl iodide in the presence of NaH introduces the 4-methyl group.

  • Dehydration : Acid-catalyzed elimination (e.g., H2SO4) generates the α,β-unsaturated ester.

This method’s limitation lies in competing N-alkylation, which necessitates careful stoichiometric control.

Steric and Electronic Effects in Isomerization

Steric hindrance significantly influences the equilibrium between (E)- and (Z)-isomers. For example, ethyl 3-methoxy-4-methyl-2-pentenoate isomerizes at 210°C to favor the (E)-isomer (90%) due to reduced steric strain.

Directed Isomerization for 2,4-Dimethyl Substitution

  • Synthesis of (Z)-isomer : Utilizing bulky bases like LDA to deprotonate and form the less sterically hindered enolate.

  • Thermal equilibration : Heating the (Z)-isomer at 180–200°C shifts the equilibrium toward the (E)-isomer, which can be trapped via rapid quenching.

Comparative Analysis of Methods

MethodStarting MaterialKey Reagents/ConditionsYieldStereoselectivity
Claisen CondensationDiethyl methylmalonaten-BuLi, LiI, 180°C~72%Low
Iodoalkene RouteEthyl 3-pentynoateNaI, HOAc, 115°C>95%High (Z)
Acetoacetate AlkylationEthyl acetoacetateMethylamine, NaH, H2SO4~71%Moderate
Isomerization(Z)-isomerThermal treatment, 210°C90% (E)High

Q & A

How can researchers optimize synthetic routes for Ethyl 2,4-dimethyl-3-pentenoate while minimizing side-product formation?

Basic Research Focus:
A common challenge in synthesizing α,β-unsaturated esters like this compound is controlling regioselectivity and stereochemistry during esterification or olefin formation. To address this, researchers should:

  • Use kinetic vs. thermodynamic control experiments to determine optimal reaction conditions (e.g., temperature, solvent polarity).
  • Monitor intermediates via <sup>1</sup>H NMR or GC-MS to identify side products such as β,γ-unsaturated isomers or transesterification byproducts .
  • Apply statistical design of experiments (DoE) to evaluate the impact of catalyst loading, reaction time, and solvent systems on yield .

Advanced Research Focus:
For mechanistic insights, advanced studies might:

  • Employ density functional theory (DFT) calculations to model transition states and predict regiochemical outcomes.
  • Compare experimental <sup>13</sup>C NMR shifts with computational predictions to validate reaction pathways .

What spectroscopic and crystallographic methods are most reliable for resolving structural ambiguities in this compound?

Basic Research Focus:

  • X-ray crystallography remains the gold standard for unambiguous structural determination. For small molecules, SHELX programs (e.g., SHELXL for refinement) are widely used to resolve bond lengths, angles, and stereochemistry .
  • IR spectroscopy can confirm the presence of ester carbonyl (C=O) and conjugated double bond (C=C) stretches.

Advanced Research Focus:

  • Dynamic NMR studies can detect rotational barriers in ester groups or substituent-induced conformational changes .
  • High-resolution mass spectrometry (HRMS) paired with isotopic labeling helps distinguish between isobaric species (e.g., methyl vs. ethyl substituents).

How should researchers address discrepancies in reported physicochemical properties (e.g., boiling point, solubility) for this compound?

Basic Research Focus:

  • Replicate measurements under standardized conditions (e.g., IUPAC protocols for boiling point determination).
  • Cross-validate data using multiple techniques (e.g., differential scanning calorimetry for melting points vs. literature GC retention indices) .

Advanced Research Focus:

  • Analyze batch-to-batch purity variations via HPLC with UV/Vis detection. For example, trace impurities (e.g., residual alcohols) from synthesis can alter solubility profiles .
  • Apply multivariate regression analysis to correlate solvent polarity indices with experimental solubility data .

What computational strategies are effective for predicting the reactivity of this compound in nucleophilic addition reactions?

Basic Research Focus:

  • Frontier molecular orbital (FMO) theory can predict sites of nucleophilic attack (e.g., α vs. β positions relative to the ester group) .
  • Use Gaussian or ORCA software to calculate HOMO/LUMO energies and Fukui indices.

Advanced Research Focus:

  • Ab initio molecular dynamics (AIMD) simulations model solvent effects on reaction trajectories.
  • Benchmark computational results against experimental kinetic data (e.g., second-order rate constants for Michael additions) .

How can researchers design experiments to study the environmental stability of this compound under varying pH and temperature conditions?

Basic Research Focus:

  • Hydrolysis kinetics studies : Monitor ester degradation via <sup>1</sup>H NMR in buffered solutions (pH 3–10) at 25–60°C.
  • Gas chromatography (GC) with FID detection quantifies volatile degradation products (e.g., carboxylic acids) .

Advanced Research Focus:

  • LC-MS/MS for non-volatile byproduct identification (e.g., dimerization products under oxidative conditions).
  • Apply Arrhenius equation to extrapolate degradation rates for long-term stability predictions .

What strategies are recommended for resolving conflicting literature data on the compound’s spectroscopic signatures?

Basic Research Focus:

  • Create a reference database of <sup>1</sup>H and <sup>13</sup>C NMR spectra under identical conditions (solvent, concentration, temperature).
  • Compare with predicted shifts using tools like ACD/Labs or ChemDraw .

Advanced Research Focus:

  • Solid-state NMR (SSNMR) to investigate crystal packing effects on chemical shifts.
  • Collaborative interlaboratory studies to harmonize data acquisition protocols .

Critical Analysis of Methodological Challenges

  • Contradictions in Boiling Points : Discrepancies may arise from impurities or non-standardized measurement techniques. Researchers should report purity levels (e.g., >98% via GC) and calibration methods .
  • Stereochemical Ambiguities : If X-ray data is unavailable, circular dichroism (CD) or vibrational circular dichroism (VCD) can resolve enantiomeric excess in chiral derivatives .

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